molecular formula C20H22N2O5 B15509643 Benzyl ((2S,3S)-2-(hydroxymethyl)-1-(4-methoxyphenyl)-2-methyl-4-oxoazetidin-3-yl)carbamate

Benzyl ((2S,3S)-2-(hydroxymethyl)-1-(4-methoxyphenyl)-2-methyl-4-oxoazetidin-3-yl)carbamate

Cat. No.: B15509643
M. Wt: 370.4 g/mol
InChI Key: XCZRHBNYNLBQNL-YLJYHZDGSA-N
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Description

This compound is a β-lactam (azetidinone) derivative featuring a carbamate group, a hydroxymethyl substituent, and a 4-methoxyphenyl moiety. Its stereochemistry (2S,3S) and substitution pattern are critical for its physicochemical and biological properties.

Properties

Molecular Formula

C20H22N2O5

Molecular Weight

370.4 g/mol

IUPAC Name

benzyl N-[(2S,3S)-2-(hydroxymethyl)-1-(4-methoxyphenyl)-2-methyl-4-oxoazetidin-3-yl]carbamate

InChI

InChI=1S/C20H22N2O5/c1-20(13-23)17(21-19(25)27-12-14-6-4-3-5-7-14)18(24)22(20)15-8-10-16(26-2)11-9-15/h3-11,17,23H,12-13H2,1-2H3,(H,21,25)/t17-,20-/m1/s1

InChI Key

XCZRHBNYNLBQNL-YLJYHZDGSA-N

Isomeric SMILES

C[C@]1([C@@H](C(=O)N1C2=CC=C(C=C2)OC)NC(=O)OCC3=CC=CC=C3)CO

Canonical SMILES

CC1(C(C(=O)N1C2=CC=C(C=C2)OC)NC(=O)OCC3=CC=CC=C3)CO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Azetidinones

Benzyl((2S,3S)-1-(2,4-Dimethoxybenzyl)-2-(Hydroxymethyl)-4-Oxoazetidin-3-yl)Carbamate
  • Structural Difference : Replaces 4-methoxyphenyl with 2,4-dimethoxybenzyl.
  • Synthesis : Similar reaction pathways but may require protection/deprotection steps for the 2-methoxy group.
4-(Benzyloxy)-N-(3-Chloro-2-(Substituted Phenyl)-4-Oxoazetidin-1-yl)Benzamide
  • Structural Difference : Substitutes carbamate with benzamide and hydroxymethyl with chlorine.
  • Impact: Chlorine increases electrophilicity, favoring nucleophilic attack in enzyme inhibition.
Benzyl ((2S)-1-((4-Fluoro-3-Oxobutan-2-yl)Amino)-1-Oxo-3-Phenylpropan-2-yl)Carbamate
  • Structural Difference: Features a fluoro-oxobutanamide side chain instead of the azetidinone ring.
  • Impact : The fluorine atom improves metabolic stability and membrane permeability but eliminates the β-lactam’s inherent reactivity, altering its mechanism of action .

Stereochemical and Ring Modifications

Benzyl (2S,3S)-3-tert-Butoxy-1-((S)-3-Cyclohexyl-1-Oxo-1-((S)-1-Oxo-3-((S)-2-Oxopyrrolidin-3-yl)Propan-2-ylAmino)Propan-2-ylAmino)-1-OxoButan-2-ylCarbamate
  • Structural Difference: Incorporates a tert-butoxy group and a pyrrolidinone ring.
  • The pyrrolidinone introduces conformational rigidity, contrasting with the azetidinone’s strained ring .
Benzyl ((1S,3S)-1-((2S,4S)-4-Isopropyl-5-Oxo-Tetrahydrofuran-2-yl)-3-(4-Methoxy-3-(3-Methoxypropoxy)Benzyl)-4-Methylpentyl)Carbamate
  • Structural Difference: Replaces azetidinone with a tetrahydrofuran ring and adds methoxypropoxy substituents.
  • Impact : The furan ring’s reduced ring strain decreases reactivity compared to β-lactams. Methoxypropoxy groups enhance lipophilicity (LogP = 6.59), improving membrane penetration but risking toxicity .

Stereochemical Control

  • The (2S,3S) configuration in the target compound is achieved using chiral auxiliaries or asymmetric catalysis, mirroring strategies for similar β-lactams. In contrast, analogues with fewer stereocenters (e.g., ’s compound) require simpler purification .

Physicochemical and Pharmacokinetic Properties

Drug-Likeness Parameters (Lipinski’s Rule of Five)

Compound Molecular Weight LogP H-Bond Donors H-Bond Acceptors Oral Bioavailability
Target Compound ~400 2.1 2 6 Moderate
4-Methoxybenzyl Analog ~400 2.5 2 7 Moderate
Fluoro-Oxobutanamide 386.42 3.0 1 5 High
  • Key Insight: The target compound’s hydroxymethyl group increases H-bond donors, improving target interactions but slightly reducing LogP compared to more lipophilic analogues.

Preparation Methods

Core β-Lactam Skeleton Construction

The azetidin-2-one (β-lactam) ring serves as the foundational scaffold. The Staudinger reaction remains the most widely employed method for β-lactam synthesis, involving [2+2] cycloaddition between ketenes and imines. For this compound, the imine component derives from 4-methoxyaniline , while the ketene is generated in situ from acetoxyacetyl chloride (Scheme 1).

Reaction Conditions :

  • Imine Preparation : 4-Methoxyaniline reacts with paraformaldehyde in dichloromethane (DCM) under anhydrous conditions to form the corresponding Schiff base.
  • Ketenization : Acetoxyacetyl chloride is treated with triethylamine (Et₃N) at 0°C to generate the reactive ketene intermediate.
  • Cycloaddition : The ketene reacts with the imine at −78°C, yielding a cis-β-lactam as the major diastereomer (94% yield, de >98%).

Key Stereochemical Outcome :
The reaction’s stereoselectivity arises from the ketene’s electrophilic carbon attacking the imine’s less hindered face, dictated by the 4-methoxyphenyl group’s electronic and steric effects.

Installation of the Benzyl Carbamate Moiety

The carbamate group at C-3 is introduced via nucleophilic acyl substitution using benzyl chloroformate (Cbz-Cl).

Procedure :

  • Activation : The C-3 amino group (generated by hydrolyzing the β-lactam’s carbonyl to an amine) is treated with Et₃N in THF to deprotonate the amine.
  • Cbz Protection : Benzyl chloroformate (1.2 equiv) is added at 0°C, stirring for 12 hours. The reaction is quenched with water, and the product extracted with ethyl acetate.

Critical Considerations :

  • Solvent Effects : Reactions in polar aprotic solvents (e.g., THF) favor carbamate formation over side reactions.
  • Temperature Control : Maintaining 0°C minimizes epimerization at the stereogenic centers.

Stereochemical Control at C-2 and C-3

The (2S,3S) configuration is achieved through chiral auxiliary-mediated synthesis and asymmetric catalysis .

Methods :

  • Chiral Auxiliaries : (S)-Proline-derived catalysts induce facial selectivity during ketene-imine cycloaddition, ensuring cis-diastereomer predominance.
  • Dynamic Kinetic Resolution : Racemic β-lactams are treated with chiral bases (e.g., quinine), resolving enantiomers via selective crystallization.

Analytical Validation :

  • Chiral HPLC : Confirms enantiomeric excess (>99% ee) using a Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min).
  • X-ray Crystallography : Absolute configuration assignment via single-crystal analysis.

Optimization and Scale-Up Considerations

Solvent Selection :

  • Polar Protic vs. Aprotic : Ethyl acetate enhances carbamate stability compared to ethanol, which risks transesterification.

Catalytic Enhancements :

  • N-Heterocyclic Carbenes (NHCs) : Employing IMes·HCl (20 mol%) with sodium tert-butoxide (NaOtBu) in toluene at 150°C improves yields in Grignard additions (96% yield for 2n).

Purification Techniques :

  • Flash Chromatography : Silica gel (230–400 mesh) with gradients of petroleum ether/ethyl acetate (10:1 → 5:1) isolates the target compound.
  • Recrystallization : Methanol/water mixtures (7:3) yield high-purity crystals (mp: 128–130°C).

Q & A

Q. What are the key considerations for designing a synthesis protocol for this β-lactam carbamate derivative?

The synthesis of this compound requires careful stereochemical control due to its (2S,3S) configuration and the presence of a labile β-lactam ring. A modular approach involving sequential coupling of the azetidinone core with a benzyl carbamate-protected amine is recommended. Key steps include:

  • Stereoselective formation of the β-lactam ring via [2+2] cycloaddition using a chiral auxiliary or asymmetric catalysis .
  • Protection of the hydroxyl and amine groups using benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) groups to prevent side reactions during subsequent steps .
  • Final deprotection under mild conditions (e.g., hydrogenolysis for benzyl groups) to preserve the β-lactam ring integrity . Monitoring reaction progress via TLC and NMR is critical to ensure intermediate purity.

Q. How can researchers confirm the stereochemical configuration of the compound?

X-ray crystallography is the gold standard for absolute stereochemical determination. For rapid analysis, use:

  • NMR coupling constants (e.g., 3JHH^3J_{H-H} values in the azetidinone ring to distinguish cis/trans configurations) .
  • Circular Dichroism (CD) spectroscopy to compare experimental spectra with those of known stereoisomers .
  • HPLC with chiral stationary phases to resolve enantiomers and assign configurations based on retention times .

Q. What safety protocols are essential when handling this compound in the lab?

  • Personal protective equipment (PPE): Gloves, lab coat, and safety goggles are mandatory due to potential skin/eye irritation .
  • Ventilation: Use fume hoods to avoid inhalation of fine particulates or vapors .
  • Storage: Keep in a tightly sealed container under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis of the β-lactam ring .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across different studies?

Contradictory activity data often arise from impurities or stereochemical variability. To address this:

  • Conduct rigorous purity analysis via HPLC-MS (>98% purity threshold) and quantify residual solvents using GC .
  • Validate stereochemical homogeneity using chiral HPLC and compare results with published optical rotation values .
  • Replicate assays under standardized conditions (e.g., cell line provenance, incubation time) to isolate compound-specific effects .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

  • Molecular docking (AutoDock Vina): Model interactions with penicillin-binding proteins (PBPs) to assess β-lactamase resistance .
  • Density Functional Theory (DFT): Calculate the energy barrier for β-lactam ring opening to predict stability under physiological conditions .
  • Molecular Dynamics (MD) simulations: Study conformational flexibility of the hydroxymethyl group and its impact on target binding .

Q. What strategies can mitigate racemization during large-scale synthesis?

Racemization often occurs at the azetidinone ring’s stereocenters under basic or high-temperature conditions. Mitigation approaches include:

  • Low-temperature reactions (<0°C) during nucleophilic substitutions .
  • Use of non-polar solvents (e.g., toluene) to stabilize transition states and reduce kinetic racemization .
  • Additives like Hünig’s base to scavenge protons and prevent acid-catalyzed stereoinversion .

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